molecular formula C24H20O7 B190658 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone CAS No. 62507-01-1

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone

Cat. No. B190658
CAS RN: 62507-01-1
M. Wt: 420.4 g/mol
InChI Key: JPEXDMDZYIHQEF-UHFFFAOYSA-N
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Description

“3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone” is a type of flavone, a class of flavonoids . It is a dimethoxyflavone that is the 3,4’-dimethyl ether derivative of quercetin . It has been isolated from Combretum quadrangulare and exhibits antineoplastic activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Horie et al. (1989) explored the selective O-alkylation and dealkylation of flavonoids, leading to the synthesis of various dihydroxy-dimethoxyflavones, including compounds structurally similar to 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone. This research is significant for understanding the synthetic pathways and chemical behavior of such compounds (Horie, Kawamura, Tsukayama, & Yoshizaki, 1989).

  • Fukui et al. (1969) contributed to the field by detailing the synthesis of flavone derivatives, which includes methods that could be applicable to the synthesis of 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone (Fukui, Nakayama, & Harano, 1969).

Biological and Medicinal Research

  • In 2013, Jing et al. conducted a study on a flavone similar in structure to 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone. The research focused on the crystal structure and potential intramolecular interactions, which are crucial for understanding the biological activity and potential medicinal applications of such compounds (Jing, Fan, Fan, He, & Jia, 2013).

  • A 2014 study by Kim, Kim, and Han examined the metabolism of polymethoxyflavones by human intestinal bacteria, revealing insights into how such compounds, including those structurally similar to 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone, are processed in the human body. This research could be pivotal for understanding the health implications and therapeutic potential of these flavones (Kim, Kim, & Han, 2014).

Future Directions

The future directions for the research of “3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in medicine, especially considering its antineoplastic activity .

properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7/c1-28-18-9-8-15(10-19(18)30-13-14-6-4-3-5-7-14)23-24(29-2)22(27)21-17(26)11-16(25)12-20(21)31-23/h3-12,25-26H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEXDMDZYIHQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571766
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone

CAS RN

62507-01-1
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
Reactant of Route 5
3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
Reactant of Route 6
3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone

Citations

For This Compound
4
Citations
FE King, TJ King, K Sellars - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… The necessary flavonol intermediate, 3’-benzyloxy-5 : 7-dihydroxy-3 : 4’-dimethoxyflavone (I), was prepared in excellent yield from w-methoxyphloracetophenone and a mixture of the …
Number of citations: 19 pubs.rsc.org
JA Beutler, E Hamel, AJ Vlietinck… - Journal of medicinal …, 1998 - ACS Publications
A series of 79 flavones related to centaureidin (3,6,4‘-trimethoxy-5,7,3‘-trihydroxyflavone, 1) was screened for cytotoxicity in the NCI in vitro 60-cell line human tumor screen. The …
Number of citations: 171 pubs.acs.org
KA Reed - 2009 - vtechworks.lib.vt.edu
Consumers view natural antioxidants as a safe means to reduce spoilage in foods. In addition, these compounds have been reported to be responsible for human health benefits. …
Number of citations: 30 vtechworks.lib.vt.edu
KK Kumar, P Yugandhar, BU Devi, TS Kumar… - Food and Chemical …, 2019 - Elsevier
A myriad of phytochemicals may have potential to lead toxicity and endocrine disruption effects by interfering with nuclear hormone receptors. In this examination, the toxicity and …
Number of citations: 6 www.sciencedirect.com

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